molecular formula C32H46F5NaO6S2 B13820991 sodium;[(7S,8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate

sodium;[(7S,8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate

Cat. No.: B13820991
M. Wt: 708.8 g/mol
InChI Key: VASLFPWNDJLPFT-CLZTXBEBSA-M
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Description

This compound belongs to the steroidal cyclopenta[a]phenanthrene family, characterized by a complex tetracyclic backbone with multiple stereochemical centers. Key structural features include:

  • 17-hydroxy group: Critical for receptor binding and biological activity .
  • 13-methyl substituent: Enhances metabolic stability by reducing enzymatic degradation .
  • 9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl chain: A fluorinated sulfinyl group that increases lipophilicity, improving membrane permeability and bioavailability .
  • Sodium sulfate at C3: Enhances solubility for parenteral administration .

The compound is likely a Selective Estrogen Receptor Downregulator (SERD), analogous to Fulvestrant, due to its structural similarity to estradiol derivatives . Its design aims to optimize receptor binding and pharmacokinetics through fluorine substitution and sulfoxide chemistry.

Properties

Molecular Formula

C32H46F5NaO6S2

Molecular Weight

708.8 g/mol

IUPAC Name

sodium;[(7S,8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C32H47F5O6S2.Na/c1-30-17-15-26-25-12-11-24(43-45(40,41)42)21-23(25)20-22(29(26)27(30)13-14-28(30)38)10-7-5-3-2-4-6-8-18-44(39)19-9-16-31(33,34)32(35,36)37;/h11-12,21-22,26-29,38H,2-10,13-20H2,1H3,(H,40,41,42);/q;+1/p-1/t22-,26-,27+,28-,29+,30-,44?;/m0./s1

InChI Key

VASLFPWNDJLPFT-CLZTXBEBSA-M

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2O)[C@H](CC4=C3C=CC(=C4)OS(=O)(=O)[O-])CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F.[Na+]

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OS(=O)(=O)[O-])CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F.[Na+]

Origin of Product

United States

Preparation Methods

Construction of the Steroidal Cyclopenta[a]phenanthrene Core

  • The core steroidal structure is typically synthesized via classical steroid synthesis routes or semi-synthetic modification of naturally available steroids such as estrone or estradiol derivatives.
  • Key steps involve:
    • Formation of the tetracyclic cyclopenta[a]phenanthrene backbone.
    • Introduction of stereochemistry at positions 7S, 8R, 9R, 13S, 14R, and 17S through stereoselective reactions.
    • Installation of the 17-hydroxy and 13-methyl groups, which are critical for biological activity and metabolic stability.

Introduction of the Pentafluoropentylsulfinyl Side Chain

  • The fluorinated sulfinyl side chain is introduced via nucleophilic substitution or coupling reactions.
  • Typical synthetic steps include:
    • Preparation of the 9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl moiety, which involves:
      • Synthesis of the pentafluoropentylsulfinyl fragment, often via oxidation of the corresponding sulfide or thiol precursors.
      • Attachment to the steroidal core at the 7-position through alkylation or cross-coupling reactions.
  • Reaction conditions usually require controlled temperature and inert atmosphere to prevent side reactions and degradation of sensitive fluorinated groups.

Sulfation to Form the Sodium Sulfate Ester

  • The final step involves sulfation of the hydroxyl group at the 3-position to form the sodium sulfate ester.
  • Common reagents for sulfation include:
    • Sulfur trioxide-pyridine complex
    • Chlorosulfonic acid followed by neutralization with sodium hydroxide or sodium bicarbonate
  • Reaction conditions:
    • Typically conducted in anhydrous solvents such as dimethylformamide (DMF) or pyridine at low temperatures (0–5 °C) to control reaction rate and selectivity.
  • The product is isolated as the sodium salt to enhance aqueous solubility and pharmacokinetic properties.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Purpose
Steroid core synthesis Acid/base catalysis, stereoselective hydrogenation Formation of tetracyclic steroid backbone
Side chain synthesis Oxidation agents (e.g., m-CPBA), nucleophilic substitution Formation and attachment of sulfinyl side chain
Sulfation SO3-pyridine complex or chlorosulfonic acid, NaOH Sulfate ester formation at C3 hydroxyl

Chemical Reaction Analysis

  • Oxidation: The sulfinyl group is typically formed by oxidation of sulfides using peracids (e.g., m-chloroperbenzoic acid).
  • Substitution: Alkylation at the 7-position involves nucleophilic substitution using alkyl halides or sulfinyl-containing electrophiles.
  • Sulfation: The hydroxyl group at C3 is converted to a sulfate ester under controlled acidic conditions, followed by neutralization to yield the sodium salt.

Industrial Production Considerations

  • Large-scale synthesis likely employs batch reactors with careful control of temperature, solvent, and atmosphere to maintain stereochemical integrity and high purity.
  • Continuous flow chemistry may be employed to improve reaction efficiency and scalability, especially for the sensitive fluorinated side chain introduction and sulfation steps.
  • Purification techniques include crystallization, chromatography, and salt formation to ensure pharmaceutical-grade purity.

Summary Table of Preparation Steps

Preparation Stage Key Reactions/Processes Typical Reagents Conditions Outcome
Steroid Core Assembly Cyclization, stereoselective hydrogenation Acid/base catalysts, H2, Pd/C Ambient to elevated temperatures Tetracyclic steroid with correct stereochemistry
Side Chain Attachment Nucleophilic substitution, oxidation Alkyl halides, m-CPBA Inert atmosphere, 0–25 °C Introduction of pentafluoropentylsulfinyl side chain
Sulfation Sulfate ester formation SO3-pyridine, chlorosulfonic acid 0–5 °C, anhydrous solvents Sodium sulfate ester formation at C3 hydroxyl

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfate group can be reduced to a sulfide.

    Substitution: The pentafluoropentylsulfinyl side chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different chemical and biological properties, making them useful for various applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound’s structural similarity to certain natural products makes it a valuable tool for studying biological processes. It can be used as a probe to investigate enzyme activity, receptor binding, and other biochemical interactions.

Medicine

In medicine, the compound’s potential therapeutic properties are of great interest. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases, such as cancer and inflammatory disorders.

Industry

In industry, the compound’s chemical properties make it useful for various applications, such as in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact mechanism of action depends on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Table

Compound Name & ID Substituents (Key Differences) Molecular Weight (g/mol) Biological Target Mechanism of Action (MOA)
Sodium [(7S,8R,9R,13S,14R,17S)-... sulfate (Target Compound) C3-sulfate; C7-pentafluoropentylsulfinyl nonyl chain ~800 (estimated) Estrogen Receptor (ERα/β) SERD: ER degradation via proteasome pathway
Fulvestrant [(7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-(pentafluoropentylsulfinyl)nonyl)... diol] C3,C17-diol; C7-pentafluoropentylsulfinyl nonyl chain 606.77 ERα/β SERD; competitive ER antagonism
(8R,9S,10R,13S,14S,17R)-17-Ethynyl-... sodium sulfate C17-ethynyl; C3-sulfate 400.46 ER (probable) Estrogen agonist/antagonist (context-dependent)
((7R,8R,9S,13S,14S,17S)-17-Hydroxy-... boronic acid (ZB716) C3-boronic acid; C7-pentafluoropentylthio nonyl chain 635.34 ERα/β Oral SERD; covalent ER binding
17-β-Estradiol [(8R,9S,13S,14S,17S)-... diol] C3,C17-diol; no fluorinated chains 272.38 ERα/β Endogenous ER agonist

Pharmacological and Mechanistic Insights

A. Receptor Binding and Selectivity
  • The target compound and Fulvestrant share a pentafluoropentylsulfinyl nonyl chain, which disrupts ER-coactivator interactions, promoting receptor degradation . Fluorine atoms enhance binding affinity via hydrophobic interactions with ER’s ligand-binding domain (LBD) .
  • ZB716 replaces the sulfate with a boronic acid, enabling covalent ER binding and oral bioavailability . Its thioether chain (vs. sulfoxide in the target compound) may alter metabolic stability .
  • The ethynyl sulfate derivative () lacks fluorinated chains, reducing lipophilicity and likely limiting tissue penetration compared to the target compound.
B. Efficacy and Pharmacokinetics
  • Fluorinated chains in the target compound and Fulvestrant extend half-life by resisting cytochrome P450 oxidation . The sulfoxide group in the target compound may further reduce clearance compared to Fulvestrant’s thioether .
  • 17-β-Estradiol lacks synthetic modifications, leading to rapid metabolism and agonist activity, unlike the antagonistic SERDs .
C. Structural-Activity Relationship (SAR)
  • C3 Modifications : Sulfate (target compound) and boronic acid (ZB716) groups improve solubility and binding, respectively, but may alter off-target effects .
  • Fluorination : The pentafluoropentyl group in the target compound and Fulvestrant enhances ER affinity and proteasomal degradation efficiency .
  • Chain Length: The nonyl spacer optimizes distance between the steroidal core and substituents for optimal LBD interactions .

Divergences in Mechanism Despite Structural Similarity

While and suggest structurally similar compounds (e.g., OA and HG) share MOAs, highlights that only 20% of structurally similar compounds (Tanimoto >0.85) exhibit correlated gene expression profiles. For example:

  • The target compound and ZB716 both degrade ER but differ in oral bioavailability due to boronic acid vs. sulfate solubilizing groups .
  • Ethynyl sulfate () may act as an agonist in certain tissues despite structural overlap with SERDs, emphasizing context-dependent activity .

Biological Activity

The compound sodium;[(7S,8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate is a complex chemical with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C50H79NaO26S
  • Total Atom Number : 157
  • Heavy Atom Number : 78
  • Aromatic Ring Count : 0

These properties suggest a large and complex structure which may influence its biological interactions.

The compound is believed to function primarily as a steroidal antiestrogen. It interacts with estrogen receptors (ER), influencing their expression and activity in various tissues. Such interactions can lead to significant implications in hormone-related conditions such as breast cancer.

Estrogen Receptor Modulation

Research indicates that this compound can modulate estrogen receptor activity. A study comparing the effects of ICI 182,780 (a related compound) on breast tumor cells demonstrated that it significantly reduced the expression of ERα and progesterone receptor (PgR) levels in a dose-dependent manner. The reductions were statistically significant across all doses compared to placebo treatments . This suggests that similar compounds may have potent antiestrogenic effects.

Case Studies

  • Study on Breast Cancer Treatment : In a clinical trial involving postmenopausal women with ER-positive breast tumors, treatment with ICI 182,780 resulted in significant reductions in tumor proliferation markers compared to tamoxifen . This highlights the potential application of sodium;[(7S,8R,...)] sulfate in therapeutic settings.
  • Short-term Exposure Effects : Another study observed that short-term exposure to related compounds led to significant changes in ER and PgR levels within breast tumors. These findings support the hypothesis that sodium;[(7S,8R,...)] sulfate may exert similar biological effects when administered .

Q & A

Q. What advanced spectroscopic techniques confirm the sulfinyl group’s configuration?

  • Methodological Answer :
  • Vibrational Circular Dichroism (VCD) : Distinguishes R/S sulfoxide enantiomers via C-S-O bending modes.
  • X-ray Absorption Spectroscopy (XAS) : Sulfur K-edge spectra (2472 eV) differentiate sulfoxides from sulfones.
  • Dynamic NMR : Variable-temperature 1H^1H-NMR detects hindered rotation about the S-O bond (ΔG‡ > 80 kJ/mol) .

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